1-(4-nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]-N-phenylimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c22-17(19-14-4-2-1-3-5-14)16-11-20(12-18-16)10-13-6-8-15(9-7-13)21(23)24/h1-9,11-12H,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHSXONWMHVOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of Imidazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Amidation: The final step involves the formation of the carboxamide group by reacting the imidazole derivative with a phenylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Amide Coupling via Carbodiimide Activation
The carboxamide group is synthesized through a coupling reaction between 1-(4-nitrobenzyl)-1H-imidazole-4-carboxylic acid and aniline. This is achieved using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DMF at 70°C (Scheme 1) .
Table 1: Amide Coupling Reaction Parameters
| Component | Role | Conditions | Yield Range |
|---|---|---|---|
| EDCI | Carboxyl activator | 70°C, 12 h, DMF solvent | 27–62% |
| DMAP | Catalytic base | 70°C, 12 h, DMF solvent | – |
| Aniline | Nucleophile | 1:1 molar ratio | – |
Reduction of the Nitro Group
The nitro group on the benzyl substituent undergoes catalytic hydrogenation to form an amine derivative. This reaction uses H₂/Pd-C in ethanol at 70°C .
Table 2: Nitro-to-Amine Reduction
| Reagents/Conditions | Product | Selectivity Notes |
|---|---|---|
| H₂ (1 atm), 10% Pd/C | 1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide | – |
| Ethanol, 70°C, 12 h | No reported byproducts |
Hydrolysis of the Carboxamide
Under acidic or basic conditions, the carboxamide group hydrolyzes to a carboxylic acid. For example, refluxing with 6M HCl or NaOH yields 1-(4-nitrobenzyl)-1H-imidazole-4-carboxylic acid .
Table 3: Hydrolysis Conditions
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 6M HCl | Reflux, 6 h | 1-(4-nitrobenzyl)-1H-imidazole-4-carboxylic acid | 68–83% |
| 2M NaOH | 70°C, 12 h | Same as above | – |
Post-Reduction Functionalization
After reduction to the amine, the compound can undergo:
-
Diazotization : Forms diazonium salts for coupling reactions (e.g., Sandmeyer reaction).
Table 4: Derivatives via Amine Intermediate
| Reaction Type | Reagents | Product |
|---|---|---|
| Diazotization | NaNO₂, H₂SO₄, 0–5°C | Diazonium salt for aryl coupling |
| Acylation | Acetyl chloride, pyridine | N-Acetylated derivative |
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 1-(4-nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves the reaction of appropriate imidazole derivatives with nitrobenzyl and phenyl groups. The structural integrity and purity of the synthesized compound can be confirmed through techniques such as NMR spectroscopy and mass spectrometry. For instance, detailed NMR data provides insights into the molecular structure, showcasing the presence of distinct chemical environments within the molecule.
Antitumor Activity
Recent studies have highlighted the antitumor properties of imidazole derivatives, including this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the regulation of apoptotic proteins such as Bax and Bcl-2. This compound demonstrated significant antiproliferative activity against various cancer cell lines, indicating its potential as a novel antitumor agent .
Analgesic and Anti-inflammatory Properties
In addition to its anticancer effects, derivatives of imidazole compounds have been evaluated for analgesic and anti-inflammatory activities. For example, related compounds have shown promising results in reducing pain and inflammation comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) . The binding affinity of these compounds with COX-2 receptors suggests a mechanism for their analgesic effects.
Applications in Drug Development
The unique structural features of this compound make it a candidate for further drug development. Its ability to selectively target cancer cells while sparing normal cells enhances its therapeutic profile. The compound's design allows for modifications that could improve efficacy or reduce side effects, making it a valuable scaffold in medicinal chemistry.
Case Study 1: Antitumor Efficacy
A study investigated the effects of this compound on HeLa cells. The compound was found to induce apoptosis by increasing the expression levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins. The results indicated a significant reduction in cell viability with an IC50 value demonstrating its potency compared to traditional chemotherapeutics .
Case Study 2: Analgesic Activity
Another investigation focused on the analgesic properties of related imidazole compounds, where one derivative exhibited over 80% pain relief in animal models at specific dosages. This effectiveness was comparable to that of diclofenac, suggesting that similar modifications on the imidazole ring could lead to effective pain management therapies .
Mechanism of Action
The mechanism by which 1-(4-nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the imidazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Structural Comparison of Selected Imidazole/Benzimidazole Derivatives
| Compound Name | Core Structure | Key Substituents | CAS No. | Molecular Weight |
|---|---|---|---|---|
| 1-(4-Nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide | Imidazole | 4-Nitrobenzyl, N-phenyl carboxamide | - | - |
| 1-(4-Aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide | Imidazole | 4-Aminobenzyl, 4-fluoro-2-methylphenyl | 1351771-25-9 | 324.36 |
| 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide | Benzimidazole | 3,4-Dimethoxyphenyl, 4-methoxyphenyl | - | - |
| 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole | Benzimidazole | 4-tert-Butylbenzyl, 4-tert-butylphenyl | - | - |
Key Observations :
- Core Structure: The target compound features an imidazole core, while analogs like those in and use a benzimidazole scaffold.
- Substituents: The 4-nitrobenzyl group in the target compound introduces strong electron-withdrawing effects, which can increase reactivity and influence metabolic stability. In contrast, the 4-aminobenzyl group in ’s compound is electron-donating, likely altering redox behavior and bioavailability . N-phenyl carboxamide in the target compound versus N-(4-fluoro-2-methylphenyl) in : The fluorine atom in the latter may enhance lipophilicity and metabolic resistance, while the methyl group adds steric bulk .
Physicochemical Properties
- Solubility and Lipophilicity: The nitro group in the target compound reduces basicity and may decrease water solubility compared to amino-substituted analogs (). Methoxy groups in ’s compound could improve solubility due to hydrogen-bonding capacity .
Biological Activity
1-(4-nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of an imidazole ring, a nitrobenzyl group, and a phenyl moiety, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Nitro Group : A functional group that can participate in redox reactions.
- Phenyl Group : An aromatic ring that can influence the compound's lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 314.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| CAS Number | 1351848-60-6 |
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Redox Activity : The nitro group can undergo reduction, potentially leading to reactive intermediates that interact with cellular components.
- Interaction with Receptors : The imidazole moiety may interact with various receptors, influencing signaling pathways within cells.
Antitumor Activity
Research has indicated that derivatives of imidazole compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds induce apoptosis in cancer cell lines by modulating the expression of key proteins involved in apoptosis such as Bax and Bcl-2 .
Case Study: Antitumor Effects
In a study evaluating the antitumor activity of various imidazole derivatives, it was found that certain compounds exhibited potent antiproliferative effects against human cancer cell lines. Specifically, one derivative demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a novel antitumor agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a pharmacophore for designing new drugs targeting specific diseases.
- Materials Science : Its unique structure may be utilized in developing novel materials with specific electronic or optical properties.
- Biochemical Tools : The compound is used to study cellular processes and interactions with biomolecules .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-nitrobenzyl)-1H-imidazole | Lacks phenyl and carboxamide groups | Limited biological activity |
| N-phenyl-1H-imidazole-4-carboxamide | Lacks nitrobenzyl group | Moderate activity |
The combination of functional groups in this compound enhances its reactivity and potential interactions with biological targets.
Q & A
Basic: What are the key synthetic pathways for 1-(4-nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core followed by functionalization. Key steps include:
- Nitrobenzylation : Introducing the 4-nitrobenzyl group via alkylation or nucleophilic substitution under controlled temperatures (45–80°C) and inert atmospheres.
- Amide Coupling : Reaction of the imidazole intermediate with phenyl isocyanate or via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the N-phenylcarboxamide moiety .
- Optimization : Catalyst selection (e.g., Raney nickel to avoid dehalogenation) and solvent choice (ethanol, dichloromethane) critically impact yield and purity. Monitoring via TLC and adjusting reaction times (4–10 hours) are standard .
Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?
A combination of spectroscopic and chromatographic methods is required:
Advanced: How can reaction conditions be optimized to mitigate low yields during synthesis?
Common strategies include:
- Catalyst Screening : Replace palladium on carbon with Raney nickel to suppress side reactions (e.g., hydrodechlorination) .
- Solvent Polarity Adjustment : Use ethanol-water mixtures to enhance intermediate solubility and reduce byproducts .
- Temperature Gradients : Stepwise heating (e.g., 45°C for cyclization, 80°C for nitrobenzylation) improves regioselectivity .
- Base Selection : Strong bases (NaOH) over weak ones (Na₂CO₃) accelerate imidazole ring closure .
Advanced: How can computational methods elucidate the compound’s mechanism of action?
- Molecular Docking : Predict binding affinities to targets like kinases or DNA topoisomerases using software (AutoDock Vina). The nitro group may form hydrogen bonds with catalytic residues .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., in GROMACS) to identify key interactions .
- QSAR Modeling : Correlate substituent electronic effects (e.g., nitro’s electron-withdrawing nature) with biological activity .
Basic: What biological activities are associated with this compound?
Preliminary studies suggest:
- Anticancer Potential : Inhibition of cancer cell proliferation (IC₅₀ ~5–20 µM in HeLa or MCF-7 lines) via kinase or tubulin disruption .
- Antimicrobial Activity : Moderate efficacy against Staphylococcus aureus (MIC ~32 µg/mL) due to membrane interaction .
- Enzyme Inhibition : Targets COX-2 or HDACs, validated via fluorometric assays .
Advanced: How should researchers address contradictions in reported biological data?
- Reproducibility Checks : Replicate assays under identical conditions (e.g., cell culture media, serum concentration) .
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
- Orthogonal Assays : Combine MTT viability assays with flow cytometry (apoptosis) or Western blotting (target protein expression) .
Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?
- Prodrug Design : Mask the nitro group as a nitroreductase-sensitive prodrug (e.g., nitro → amine reduction in hypoxic tumors) .
- Formulation Optimization : Use nanoemulsions or liposomes to improve aqueous solubility (<0.1 mg/mL in PBS) .
- PK/PD Modeling : Estimate dosing regimens based on half-life (t₁/₂ ~2–4 hours in rodents) and tissue distribution .
Basic: How does the nitro group influence the compound’s reactivity and bioactivity?
- Electronic Effects : The nitro group withdraws electrons, polarizing the imidazole ring and enhancing electrophilic interactions with biological nucleophiles .
- Metabolic Susceptibility : Nitroreductases in vivo may reduce it to an amine, altering activity or toxicity .
- Crystallographic Impact : The planar nitrobenzyl moiety facilitates π-π stacking with aromatic residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
